4'-Hydroxyacetophenone is a natural product found in Cytospora ceratosperma, Haplopappus arbutoides, and other organisms with data available.
4'-Hydroxyacetophenone
CAS No.: 99-93-4
Cat. No.: VC21344449
Molecular Formula: C8H8O2
Molecular Weight: 136.15 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 99-93-4 |
---|---|
Molecular Formula | C8H8O2 |
Molecular Weight | 136.15 g/mol |
IUPAC Name | 1-(4-hydroxyphenyl)ethanone |
Standard InChI | InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 |
Standard InChI Key | TXFPEBPIARQUIG-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)O |
Appearance | Soild powder |
Melting Point | 109.5 °C Mp 109 ° |
Chemical Identity and Structure
Identification Information
4'-Hydroxyacetophenone is identified by the following parameters:
Parameter | Value |
---|---|
CAS Registry Number | 99-93-4 |
Molecular Formula | C₈H₈O₂ |
Structural Formula | 4-(OH)C₆H₄COCH₃ |
Molecular Weight | 136.15 g/mol |
InChI | InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 |
InChIKey | TXFPEBPIARQUIG-UHFFFAOYSA-N |
SMILES | Oc1ccc(C(=O)C)cc1 |
The compound consists of an acetyl group attached to a phenol ring at the para position, creating a functional molecular structure with both ketone and phenolic hydroxyl groups .
Nomenclature and Synonyms
Due to its widespread use across multiple industries, 4'-Hydroxyacetophenone is known by various synonyms:
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1-(4-Hydroxyphenyl)ethanone
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p-Hydroxyacetophenone
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p-Hydroxyphenyl methyl ketone
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p-Oxyacetophenone
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Methyl p-hydroxyphenyl ketone
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Phenol, p-acetyl-
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Piceol
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para-Hydroxyacetophenone
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4-Acetylphenol
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4-Hydroksyacetofenol
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NSC 3698
These alternative names reflect its chemical structure and historical usage patterns in different scientific domains .
Physical and Chemical Properties
Physical State and Appearance
4'-Hydroxyacetophenone presents as an almost white to beige crystalline powder with a distinctive odor described as mild sweet hawthorn balsam mimosa. The compound's physical appearance plays a significant role in its quality assessment during manufacturing and industrial applications .
Physicochemical Parameters
The following table summarizes the key physicochemical properties of 4'-Hydroxyacetophenone:
These properties dictate the compound's behavior in various applications, particularly its solubility profile which affects its bioavailability in pharmaceutical formulations and its efficacy in industrial processes .
Natural Occurrence and Sources
4'-Hydroxyacetophenone is a natural plant extract found in multiple botanical sources. It has been reported to naturally exist in:
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The stems and leaves of Compositae plants, particularly Artemisia annua
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The roots of plants such as Rhododendron and Panax ginseng
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Various food products including cloudberry, coffee, cranberry, mango, sherry, and wort
The compound's natural occurrence in these diverse sources has contributed to interest in its biological activities and potential therapeutic applications. The presence of 4'-Hydroxyacetophenone in traditional medicinal plants aligns with some of its observed pharmacological effects, suggesting a historical use that predates modern scientific understanding of its mechanisms .
Synthesis and Production Methods
Fries Rearrangement
One of the principal methods for producing 4'-Hydroxyacetophenone is the Fries rearrangement of phenyl acetate using various Lewis acids. This synthetic approach has been extensively studied with different catalysts and reaction conditions:
The variation in yields across different catalytic systems demonstrates the significance of selecting appropriate reaction conditions for optimal production .
Friedel-Crafts Acetylation
Another important synthetic route involves the Friedel-Crafts acetylation of phenol using either acetic acid or acetic anhydride with hydrogen fluoride as a catalyst. A patented process describes specific conditions for this reaction:
For acetic acid route:
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Molar ratio: 0.9 to 1.4 moles of acetic acid per mole of phenol (preferably 1.0 to 1.25 moles)
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Temperature: 40 to 90°C (preferably 50 to 80°C)
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Catalyst: Hydrogen fluoride, 20 to 50 moles per mole of phenol (preferably 25 to 30 moles)
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Reaction time: 10 to 120 minutes (preferably 30 to 75 minutes)
For acetic anhydride route:
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Molar ratio: 0.9 to 2.0 moles of acetic anhydride per mole of phenol (preferably 1.0 to 1.1 moles)
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Temperature: 30 to 90°C (preferably 40 to 80°C)
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Catalyst: Hydrogen fluoride, 8 to 60 moles per mole of phenol (preferably 15 to 40 moles)
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Reaction time: At least 10 minutes (preferably 10 to 300 minutes, most preferably 30 to 180 minutes)
These processes are designed to achieve high conversion of phenol and high selectivity to 4'-Hydroxyacetophenone concurrently .
Applications and Uses
Pharmaceutical Applications
4'-Hydroxyacetophenone has significant pharmaceutical applications:
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Treatment of yellow eyes (jaundice) caused by hepatitis and other conditions
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High-temperature auxiliary active stabilizer in liquid pharmaceuticals
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Prolongs shelf life of other active ingredients under high-temperature conditions
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Component in various medicinal formulations due to its weak molecular activity and high temperature resistance (melting point 95-97°C, boiling point 296°C)
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Ketone component in the preparation of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential cytotoxic agents, via Mannich reactions
The compound's stability at elevated temperatures makes it particularly valuable in pharmaceutical formulations that may be exposed to thermal stress during manufacturing or storage .
Industrial and Cosmetic Uses
In industrial and cosmetic sectors, 4'-Hydroxyacetophenone serves multiple purposes:
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Ingredient in cosmetic formulations
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Perfume component as a modifier for conventional acetophenone derivatives
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Used primarily in heavy-floral or woody-floral fragrances where power and low cost are required
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Listed in the Flavor and Extract Manufacturers Association (FEMA) database (FEMA number: 4330)
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Included in the USA's "Substances Added to Food" list (formerly EAFUS)
Its aromatic properties and relative safety have contributed to its acceptance in products designed for direct consumer use .
Research Applications
Recent research has revealed novel applications for 4'-Hydroxyacetophenone in scientific investigation:
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Used as a research tool to study biological functions related to cell mechanics
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Model compound for investigating actomyosin cytoskeleton regulation
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Platform for developing antimicrobial hybrid compounds
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Starting material for various chemical transformations in organic synthesis
These applications highlight the compound's versatility beyond traditional industrial and pharmaceutical uses .
Biological and Pharmacological Activities
Effects on Cancer Cell Metastasis
One of the most promising recent discoveries regarding 4'-Hydroxyacetophenone involves its antimetastatic properties. Research published in 2020 demonstrated several significant effects:
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Inhibits colon cancer cell adhesion, invasion, and migration in vitro
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Reduces metastatic burden in an in vivo model of colon cancer metastasis to the liver
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Activates nonmuscle myosin-2C (NM2C) to alter actin organization
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Treatment with 4'-Hydroxyacetophenone halves tumor growth rate from 6.0 ± 1.2/week to 3.0 ± 0.8/week in animal models
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Demonstrates dose-dependent decreases in cancer cell adhesion, invasion, and migration at low micromolar concentrations (up to 4 μM) without cytotoxicity
These findings suggest that 4'-Hydroxyacetophenone modulates the mechanical program of metastasis by targeting the molecular machines that control cell shape in processes such as cell division, wound healing, and immune surveillance .
Antimicrobial Properties
Novel hybrid compounds incorporating 4'-Hydroxyacetophenone have shown promising antimicrobial activities:
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Hybrid compounds synthesized by coupling 2'-hydroxyacetophenone with N-alkylated thiotetrazole via methylene spacers demonstrate broad-spectrum antimicrobial activity
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These compounds inhibit both Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Stenotrophomonas maltophilia)
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Activity is also observed against fungal species such as Candida albicans and Aspergillus fumigatus
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Minimum inhibitory concentration (MIC) values range from 4 to 128 µg/ml
The presence of acetyl and hydroxyl groups attached to the benzene ring appears necessary for antimicrobial activity, likely by providing an appropriate balance between hydrophobicity and polarity .
Spectroscopic Characteristics
4'-Hydroxyacetophenone has distinct spectroscopic properties that aid in its identification and quality control:
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Infrared (IR) spectroscopy shows characteristic absorption bands for the hydroxyl group, carbonyl functionality, and aromatic ring
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Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct patterns for the aromatic protons, methyl group, and hydroxyl proton
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Mass spectrometry provides a molecular ion peak at m/z 136 corresponding to its molecular weight
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Ultraviolet (UV) spectroscopy shows absorption maxima typical of para-substituted acetophenones
These spectroscopic characteristics provide analytical tools for confirming the identity and purity of 4'-Hydroxyacetophenone in research and industrial settings .
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